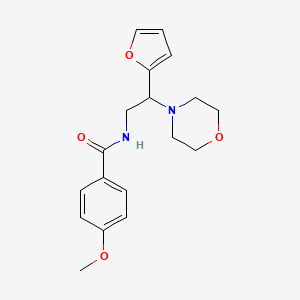

N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide

CAS No.: 877630-78-9

Cat. No.: VC11798702

Molecular Formula: C18H22N2O4

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877630-78-9 |

|---|---|

| Molecular Formula | C18H22N2O4 |

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methoxybenzamide |

| Standard InChI | InChI=1S/C18H22N2O4/c1-22-15-6-4-14(5-7-15)18(21)19-13-16(17-3-2-10-24-17)20-8-11-23-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21) |

| Standard InChI Key | UGUDCKXWHBBSMC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |

Introduction

Structural Overview

Chemical Name: N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide

Molecular Formula: C16H20N2O4

Key Functional Groups:

-

Furan ring: A heterocyclic aromatic ring containing oxygen.

-

Morpholine group: A six-membered ring containing both oxygen and nitrogen.

-

Methoxy group (-OCH3): Attached to the benzene ring, contributing to electron-donating effects.

-

Amide bond (-CONH): Connecting the benzene ring to the side chain.

This compound combines aromatic and heterocyclic features, which often enhance bioactivity in pharmaceutical applications.

Synthesis

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide likely involves:

-

Preparation of the benzamide core: Starting with 4-methoxybenzoic acid or its derivatives.

-

Introduction of the morpholinoethyl side chain: Achieved via nucleophilic substitution or amidation reactions using morpholine and a suitable furan derivative.

-

Final coupling reaction: Linking the furan-containing side chain to the benzamide through an amide bond formation.

Common reagents for such reactions include carbodiimides (e.g., DCC or EDC) for amide bond formation and solvents like dichloromethane or DMF under controlled conditions.

Potential Applications

-

Pharmacological Activity:

-

The presence of a furan ring and morpholine moiety suggests potential as a bioactive compound.

-

Benzamides are known for their roles in antipsychotic, anti-inflammatory, and anticancer activities.

-

-

Drug Development:

-

The compound could serve as a scaffold for designing inhibitors targeting enzymes or receptors due to its heterocyclic structure.

-

Functional groups like the methoxy and morpholine rings allow for further derivatization to optimize activity.

-

-

Chemical Probes:

-

It may be used in research settings to study molecular interactions involving amides or heterocyclic systems.

-

Research Findings

While specific biological studies on this exact compound are not readily available, compounds with similar structural motifs have been explored extensively:

-

Furan derivatives: Known for antimicrobial, antifungal, and anticancer properties.

-

Morpholine-containing compounds: Frequently used in drug design for improving solubility and bioavailability.

Challenges in Research

-

Limited Data Availability:

-

Detailed pharmacological or toxicological data for this specific compound are scarce.

-

Further in vitro and in vivo studies are needed to establish its efficacy and safety profiles.

-

-

Synthetic Complexity:

-

Multi-step synthesis involving sensitive functional groups can pose challenges in scalability and reproducibility.

-

Future Directions

-

Conducting high-throughput screening to identify potential biological targets.

-

Exploring structure-activity relationships (SAR) by modifying the furan or morpholine groups.

-

Investigating its role as a precursor for more complex molecules with enhanced bioactivity.

This detailed examination highlights the potential significance of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide in medicinal chemistry while emphasizing the need for further research to fully elucidate its properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume